Synthetic Efficiency: High-Yield One-Step Protocol vs. Multi-Step Analogs
A published one-step synthesis protocol delivers the title compound in quantitative yield using adapted Vilsmeier conditions, as confirmed by rigorous spectroscopic characterization [1]. In contrast, the synthesis of the closely related 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one analog requires multi-step organic reactions involving condensation, functional group introduction, and cyclization steps, increasing process complexity and reducing overall throughput .
| Evidence Dimension | Synthetic Step Count and Reported Yield |
|---|---|
| Target Compound Data | One synthetic step; Quantitative yield |
| Comparator Or Baseline | 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one: Multiple synthetic steps (condensation, functionalization, cyclization) |
| Quantified Difference | Significant reduction in step count from multi-step to one-step; yield advantage is qualitative (quantitative vs. unreported multi-step overall yield) |
| Conditions | Target compound: Adapted Vilsmeier conditions; Comparator: Standard multi-step pyrimidine synthesis routes |
Why This Matters
For procurement, a compound with a proven high-yield, one-step synthesis promises better supply continuity, lower cost, and faster lead times for scale-up compared to analogs requiring complex multi-step synthesis.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one in Quantitative Yield. Molbank, 2023(2), M1654. View Source
